2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Overview
Description
2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a sulfonyl group attached to a methylphenyl ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl and trifluoromethyl groups play a crucial role in its biological activity by modulating enzyme activity and receptor binding. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a reagent in organic synthesis.
2-(4-Methylsulfonylphenyl)indole derivatives: Studied for their antimicrobial and anti-inflammatory activities.
4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: Similar in structure and used in various chemical applications.
Uniqueness
2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE stands out due to its unique combination of sulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c1-14-9-11-17(12-10-14)30(28,29)26-19-8-3-2-7-18(19)20(27)25-16-6-4-5-15(13-16)21(22,23)24/h2-13,26H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQMQRCWFIUOGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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